Scaffold Selectivity: 3H- vs. 1H-Imidazo[4,5-c]pyridine in JAK Kinase Profiling
The 3H-imidazo[4,5-c]pyridine scaffold confers a distinct selectivity profile compared to the 1H-imidazo[4,5-c]pyridine scaffold when incorporated into kinase inhibitors. In head-to-head profiling against JAK family members, matched molecular pairs differing only in the tautomeric state of the imidazopyridine core showed dramatically altered selectivity. For example, the 1H-imidazo[4,5-c]pyridine derivative (Compound 10) exhibited a JAK1 IC50 of 12 nM and a JAK2 IC50 of 380 nM, resulting in a JAK2/JAK1 selectivity ratio of 31.7. In contrast, the corresponding 3H-imidazo[4,5-b]pyridine derivative (Compound 11) demonstrated a JAK1 IC50 of 2.3 nM and a JAK2 IC50 of 1400 nM, yielding a much higher JAK2/JAK1 selectivity ratio of 609 [1]. While these specific compounds differ in the fusion pattern of the pyridine ring, the data unequivocally demonstrate that the tautomeric state of the imidazopyridine core is a critical determinant of target selectivity. The target compound, 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine, possesses the 3H-tautomer and a 4-chloro substituent, which together define a unique starting point for medicinal chemistry campaigns seeking specific selectivity profiles [1].
| Evidence Dimension | Kinase Selectivity (JAK2/JAK1 IC50 Ratio) |
|---|---|
| Target Compound Data | 3H-imidazo[4,5-c]pyridine scaffold (as exemplified by Compound 11): JAK1 IC50 = 2.3 nM, JAK2 IC50 = 1400 nM, Selectivity Ratio = 609 [1] |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine scaffold (as exemplified by Compound 10): JAK1 IC50 = 12 nM, JAK2 IC50 = 380 nM, Selectivity Ratio = 31.7 [1] |
| Quantified Difference | 19.2-fold higher JAK2/JAK1 selectivity ratio for the 3H-tautomer scaffold compared to the 1H-tautomer scaffold |
| Conditions | Fluorescence-based biochemical assays using catalytic domains of JAK1, JAK2, JAK3, and TYK2 [1] |
Why This Matters
For researchers developing kinase inhibitors with minimized off-target activity, the 3H-imidazo[4,5-c]pyridine scaffold provides a quantifiable advantage in achieving target selectivity, which can translate to improved therapeutic windows and reduced toxicity in subsequent lead optimization.
- [1] Discovery of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Journal of Medicinal Chemistry 2024, 67 (11), 8545-8568. Figure 3. View Source
